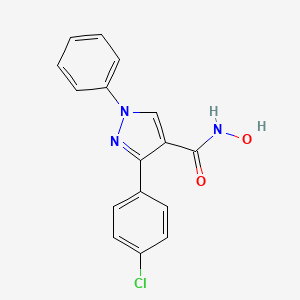![molecular formula C21H20N4O3 B7534561 N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7534561.png)
N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide, commonly referred to as compound 1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound 1 has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
The mechanism of action of compound 1 is not fully understood. However, it has been suggested that it may function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of matrix metalloproteinases (MMPs) in osteoarthritis. It has also been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.
实验室实验的优点和局限性
One advantage of using compound 1 in lab experiments is its high yield of synthesis. Another advantage is its potential therapeutic applications in various scientific research studies. However, one limitation of using compound 1 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on compound 1. One direction is to further investigate its mechanism of action as an HDAC inhibitor. Another direction is to study its potential therapeutic applications in other diseases, such as osteoarthritis and rheumatoid arthritis. Additionally, future research could focus on improving the solubility and bioavailability of compound 1 to enhance its efficacy in lab experiments and potential clinical applications.
Conclusion:
Compound 1 is a novel compound that has shown potential therapeutic applications in various scientific research studies. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. Further research is needed to fully understand the potential therapeutic applications of compound 1 and to improve its solubility and bioavailability for enhanced efficacy.
合成方法
Compound 1 has been synthesized using various methods, including the reaction of 1-methylindole-3-carbaldehyde with 3-(2,5-dioxoimidazolidin-1-yl)benzylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 1-methylindole-3-carboxylic acid with 3-(2,5-dioxoimidazolidin-1-yl)benzylamine, followed by the reaction with acetic anhydride. Both methods have been successful in producing high yields of compound 1.
科学研究应用
Compound 1 has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor effects. In one study, compound 1 was shown to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, compound 1 was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-24-13-15(17-7-2-3-8-18(17)24)10-19(26)23-16-6-4-5-14(9-16)12-25-20(27)11-22-21(25)28/h2-9,13H,10-12H2,1H3,(H,22,28)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCRKEVCCMPAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)CN4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)


![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)

![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)
![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate](/img/structure/B7534551.png)
